Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate
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Overview
Description
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a thioamide in the presence of a suitable condensing agent such as bromine . The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as one-pot synthesis. This approach can streamline the process by combining multiple reaction steps into a single operation, reducing the need for intermediate purification . The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols .
Scientific Research Applications
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the induction of apoptosis in cancer cells through the upregulation of caspase 3 and downregulation of Bcl-2 . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Methyl 2-amino-1,3-thiazole-5-carboxylate: Similar structure but with different substituents, leading to variations in biological activity.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anti-inflammatory, and antioxidant properties.
Uniqueness
Methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate stands out due to its unique cyclopropyl group, which can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties . This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H10N2O2S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)5-6(9)13-7(10-5)4-2-3-4/h4H,2-3,9H2,1H3 |
InChI Key |
YDVYDCYBKTWCDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)N |
Origin of Product |
United States |
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